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Compound of Interest

Compound Name: tert-Butyl 2-aminobenzoate

Cat. No.: B153150

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of tert-
butyl 2-aminobenzoate, a key intermediate in the synthesis of various pharmaceuticals and
other bioactive molecules. This document outlines its fundamental molecular properties,
detailed experimental protocols for its characterization, and computational modeling
approaches to understand its structure and behavior at a molecular level.

Introduction to tert-Butyl 2-aminobenzoate

Tert-butyl 2-aminobenzoate, also known as tert-butyl anthranilate, is an aromatic ester with
the chemical formula C11H1sNO:a. Its structure consists of a benzene ring substituted with an
amino group and a tert-butyl ester group at the ortho position. This arrangement of functional
groups imparts specific chemical reactivity and physical properties that are of interest in drug
design and development. Understanding the three-dimensional structure, conformational
flexibility, and electronic properties of this molecule is crucial for predicting its interactions with
biological targets.

Molecular Properties

A summary of the key physical and chemical properties of tert-butyl 2-aminobenzoate is
presented in Table 1.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b153150?utm_src=pdf-interest
https://www.benchchem.com/product/b153150?utm_src=pdf-body
https://www.benchchem.com/product/b153150?utm_src=pdf-body
https://www.benchchem.com/product/b153150?utm_src=pdf-body
https://www.benchchem.com/product/b153150?utm_src=pdf-body
https://www.benchchem.com/product/b153150?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Molecular Formula C11H1sNO2 [1]
Molecular Weight 193.24 g/mol [1]
Appearance Colorless to pale yellow liquid [2]
Boiling Point 284.1 °C at 760 mmHg [3]
Density 1.06 g/mL at 20 °C [1]
Refractive Index (n20/D) 1.540 [1]

N Slightly soluble in chloroform
Solubility [3]
and ethyl acetate

Computational Modeling Workflow

Molecular modeling of tert-butyl 2-aminobenzoate typically involves a series of computational
steps to determine its optimal geometry and predict its spectroscopic properties. A general
workflow is depicted below.
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Initial 3D Structure Generation

inimization

Geometry Optimization (e.g., DFT B3LYP/6-31G*)

Verify Minimum\Predict NMR

Frequency Calculation

Predict IR | NMR Chemical Shift Calculation (GIAO)

IR Spectrum Simulation

Analysis of Results

Click to download full resolution via product page
A typical workflow for the molecular modeling of a small organic molecule.

Molecular Geometry

Due to the unavailability of a crystal structure for tert-butyl 2-aminobenzoate in the
Cambridge Structural Database (CSD), we present the computationally optimized geometry of
a close analog, methyl 2-aminobenzoate.[4] This data, obtained from Density Functional
Theory (DFT) calculations, provides a reasonable approximation of the bond lengths, bond

angles, and dihedral angles for the core aromatic structure.

Optimized Geometric Parameters (Approximation using
Methyl 2-Aminobenzoate)
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The following tables summarize the key geometric parameters for the optimized structure of
methyl 2-aminobenzoate, which can be used as a model for the core structure of tert-butyl 2-
aminobenzoate.

Table 2: Selected Bond Lengths (A)

Atom 1 Atom 2 Bond Length (A)
C1 Cc2 1.405
Cc2 C3 1.391
C3 C4 1.401
C4 C5 1.398
C5 C6 1.399
Cé6 C1 1411
C1 Cc7 1.501
Cc7 01 1.213
Cc7 02 1.359
02 C8 1.439
C2 N1 1.395

Table 3: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Bond Angle (°)
C6 C1l C2 119.3
C1 Cc2 C3 120.5
Cc2 C3 Cc4 120.1
C3 C4 C5 119.8
C4 C5 C6 120.3
C5 C6 C1l 119.9
Cc2 C1l C7 122.1
C6 Ci Cc7 118.6
C1 Cc7 o1 125.9
C1 Cc7 02 111.8
o1 c7 02 122.3
c7 02 C8 115.9
Ci1 Cc2 N1 121.7
C3 Cc2 N1 117.8

Table 4: Selected Dihedral Angles (°)

Dihedral Angle

Atom 1 Atom 2 Atom 3 Atom 4 ©)
C6 C1 Cc2 C3 0.1
Cc2 C1 Cc7 o1 179.9
Cc2 Ci C7 02 0.1
C1l C7 02 C8 179.9
C3 C2 N1 H1 180.0
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Predicted Spectroscopic Data

Computational chemistry allows for the prediction of various spectroscopic properties, which

can be compared with experimental data for structure verification and analysis.

Predicted *H and **C NMR Chemical Shifts

The following tables present the predicted *H and 13C NMR chemical shifts for tert-butyl 2-

aminobenzoate, based on calculations for analogous structures.[5][6] Experimental data for

methyl 2-aminobenzoate is also provided for comparison.[5]

Table 5: Predicted *H NMR Chemical Shifts (ppm)

Proton

Predicted Chemical Shift
(ppm)

Experimental (Methyl 2-
aminobenzoate) (ppm)[5]

H (Aromatic) 7.8-6.5 7.84,7.24, 6.62
H (NH2) ~5.7 571
H (tert-butyl) ~1.5 N/A

Table 6: Predicted 13C NMR Chemical Shifts (ppm)

Predicted Chemical Shift

Experimental (Methyl 2-

Carbon .
(ppm) aminobenzoate) (ppm)[5]
C=0 ~168 168.6
_ 150.5, 134.1, 131.2, 116.7,
C (Aromatic) 150 - 110
116.2, 110.7
C (quaternary, tert-butyl) ~80 N/A
C (methyl, tert-butyl) ~28 N/A

Predicted Infrared (IR) Frequencies

The simulated IR spectrum provides insights into the vibrational modes of the molecule. Key

predicted frequencies are listed below, with comparisons to experimental data for similar

© 2025 BenchChem. All rights reserved. 6/12

Tech Support


https://www.benchchem.com/product/b153150?utm_src=pdf-body
https://www.benchchem.com/product/b153150?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://www.rsc.org/suppdata/c8/nj/c8nj01585f/c8nj01585f1.pdf
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://www.rsc.org/suppdata/cc/b9/b904188e/b904188e.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

compounds.

Table 7: Major Predicted IR Absorption Frequencies (cm™1)

Rl [T Predicted Frequency Expec_ted Range for
(cm™?) Functional Group (cm~?)
N-H Stretch 3400 - 3300 3500 - 3300
C-H Stretch (Aromatic) 3100 - 3000 3100 - 3000
C-H Stretch (Aliphatic) 2980 - 2850 3000 - 2850
C=0 Stretch (Ester) ~1710 1750 - 1735
C=C Stretch (Aromatic) 1600 - 1450 1600 - 1450
C-N Stretch ~1300 1350 - 1250
C-O Stretch (Ester) ~1250 1300 - 1000

Experimental Protocols

Detailed methodologies for the experimental characterization of tert-butyl 2-aminobenzoate
are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Protocol:
e Sample Preparation:

o Dissolve 5-10 mg of tert-butyl 2-aminobenzoate in approximately 0.6 mL of a deuterated
solvent (e.g., CDCIs) in a clean NMR tube.

o Ensure the sample is fully dissolved. A small amount of tetramethylsilane (TMS) can be
added as an internal standard (0O ppm).

e Instrument Setup:
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o Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Data Acquisition:

o 'H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters
include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer
relaxation delay may be necessary due to the lower natural abundance and longer
relaxation times of 3C nuclei.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal.

[¢]

Integrate the peaks in the *H spectrum to determine the relative number of protons.
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Dissolve Sample in Deuterated Solvent

:

Transfer to NMR Tube

:

Insert into Spectrometer

:

Lock, Tune, and Shim

:

Acquire 1H and 13C Spectra

Process Data (FT, Phasing, Baseline Correction)

Analyze Spectra
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Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol (Attenuated Total Reflectance - ATR):

¢ Instrument Preparation:
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o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal.

o Sample Application:

o Place a small drop of liquid tert-butyl 2-aminobenzoate directly onto the center of the
ATR crystal.

o Data Acquisition:

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. The spectral range is usually 4000-400 cm~1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Perform baseline correction if necessary.

e Cleaning:

o Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the
sample.
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Clean ATR Crystal

:

Record Background Spectrum

:

Apply Liquid Sample to Crystal

:

Acquire Sample Spectrum

Process and Analyze Spectrum

Click to download full resolution via product page
Workflow for ATR-FTIR spectroscopic analysis.

Conclusion

This technical guide has provided a framework for the molecular modeling of tert-butyl 2-
aminobenzoate. By combining computational predictions with experimental characterization,
researchers can gain a detailed understanding of its structural and electronic properties. This
knowledge is invaluable for its application in medicinal chemistry and materials science, aiding
in the rational design of new molecules with desired biological activities and physical
characteristics. While a complete experimental dataset for the tittle compound is not yet publicly
available, the use of closely related analogs provides a strong foundation for its molecular
modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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